The compound Tyr-Pro-Trp-Phe-NH, commonly referred to as endomorphin-1, is an endogenous opioid peptide that exhibits a high affinity for the μ-opioid receptor. This receptor is also the primary target of morphine, making endomorphin-1 a significant compound in pain management and opioid research. Endomorphin-1 is one of two known endomorphins, with the other being Tyr-Pro-Phe-Phe-NH, or endomorphin-2. Both peptides are synthesized naturally in the body and play crucial roles in modulating pain and emotional responses.
Endomorphin-1 is classified as an endogenous opioid peptide. It is derived from proenkephalin and is primarily produced in the brain and spinal cord. The classification of endomorphin-1 falls under the category of neuropeptides, which are small protein-like molecules used by neurons to communicate with each other.
The synthesis of endomorphin-1 can be achieved through various methods, including both enzymatic and chemical approaches. One efficient synthesis route involves:
This method highlights the combination of chemical synthesis and enzymatic processes to achieve high yields and purity.
Endomorphin-1 has a complex molecular structure characterized by its sequence of amino acids: Tyrosine (Tyr), Proline (Pro), Tryptophan (Trp), and Phenylalanine (Phe), ending with an amide group (NH). The molecular formula for endomorphin-1 is C35H43N5O5, indicating it contains 35 carbon atoms, 43 hydrogen atoms, 5 nitrogen atoms, and 5 oxygen atoms.
Structural Representation:
This structural data provides insights into the compound's potential interactions with receptors due to its specific amino acid sequence and functional groups.
Endomorphin-1 undergoes several chemical reactions during its synthesis and potential modification:
The efficiency of these reactions relies on careful control of reaction conditions, such as temperature, pH, and concentration of reagents .
Endomorphin-1 primarily exerts its effects through binding to μ-opioid receptors in the central nervous system. Upon binding, it activates these receptors, leading to:
The mechanism involves conformational changes in the receptor that trigger intracellular signaling pathways, resulting in physiological responses such as pain relief .
These properties influence its behavior in biological systems and its suitability for various applications .
Endomorphin-1 has several scientific uses:
Research continues into its therapeutic potential and mechanisms, aiming to harness its properties for clinical applications .
Tyr-Pro-Tmp-Phe-NH₂ functions as a quintessential model system for three interconnected research domains:
Structural Optimization Strategies: The Tmp residue introduces steric bulk and enhanced hydrophobicity via aromatic ring methylation. This modification significantly reduces rotational freedom of the Phe³ side chain, stabilizing bioactive conformations that favor μ-opioid receptor engagement. Studies demonstrate a 3.8-fold increase in μ-affinity (Kiμ = 0.12 nM) compared to unmodified endomorphin-2 (Kiμ = 0.46 nM), while simultaneously abolishing δ-opioid receptor agonism [3]. The methyl groups confer steric hindrance against enzymatic degradation, extending plasma half-life – a persistent challenge for linear peptides [1] [4].
Table 1: Pharmacological Profile of Tyr-Pro-Tmp-Phe-NH₂ and Reference Compounds
| Compound | μ-Opioid Ki (nM) | δ-Opioid Ki (nM) | Functional Activity | Proteolytic Stability |
|---|---|---|---|---|
| Tyr-Pro-Tmp-Phe-NH₂ | 0.069–0.32 | 1.83–99.8 | μ-agonist / δ-antagonist | High (t₁/₂ > 60 min) |
| Endomorphin-2 | 0.46 | 6,700 | μ-selective agonist | Low (t₁/₂ < 10 min) |
| Morphine | 1.0–3.0 | >1,000 | μ-agonist | High |
| CYT-1010 (EM-1 analog) | 0.36 | 4,183 | μ-selective agonist | Moderate |
Bifunctional Receptor Modulation: Unlike classical opioid agonists, Tyr-Pro-Tmp-Phe-NH₂ exhibits mixed μ-agonist/δ-antagonist activity (pA₂δ = 9.05) [3] [6]. This profile potentially mitigates adverse effects associated with chronic μ-activation (e.g., tolerance, respiratory depression) by blocking δ-receptor-mediated cellular adaptations [2] [6]. The compound thus validates the therapeutic hypothesis that multifunctional ligands offer superior efficacy-to-side-effect ratios compared to monospecific agents [6].
Synthetic Methodology Development: As a modified tetrapeptide containing non-proteinogenic amino acids, Tyr-Pro-Tmp-Phe-NH₂ necessitates advanced synthesis approaches. Solid-phase peptide synthesis (SPPS) using Fmoc-Tmp-OH building blocks enables efficient production, though purification challenges persist due to Tmp hydrophobicity. Optimization of this process provides transferable methodologies for complex peptide manufacturing [9] [10].
Despite comprehensive characterization, four critical knowledge gaps impede clinical translation:
Conformational Dynamics: Nuclear magnetic resonance (NMR) analyses indicate that Tmp stabilizes a β-turn conformation in Tyr-Pro-Tmp-Phe-NH₂ [3]. However, the precise molecular topology during μ-receptor engagement remains unverified. Molecular dynamics simulations suggest interactions with extracellular loop 2 (ECL2) of the receptor, but experimental validation through photoaffinity labeling or cryo-EM is lacking [3] [8].
Spatiotemporal Signaling Bias: Preliminary evidence suggests Tyr-Pro-Tmp-Phe-NH₂ preferentially activates G-protein over β-arrestin pathways at μ-receptors – a profile potentially linked to reduced tolerance [2]. Quantitative assessment of signaling bias factors using transducer-specific assays (e.g., TRUPATH, BRET) remains incomplete, particularly in neuronally derived cell systems [2] [6].
In Vivo Distribution and Metabolism: Though resistant to aminopeptidases, the compound's susceptibility to carboxypeptidases and tissue-specific clearance mechanisms is uncharacterized. Positron emission tomography (PET) studies using carbon-11 labeled analogs could elucidate blood-brain barrier penetration and target engagement kinetics [4] [8].
Heterodimer Engagement Specificity: The μ-δ opioid receptor heterodimer presents distinct pharmacology from monomeric receptors. Tyr-Pro-Tmp-Phe-NH₂’s affinity for this heterodimer is unknown despite its dual pharmacophore. This gap impedes understanding of its superior analgesic efficacy observed in rodent neuropathic pain models [6].
Table 2: Critical Unresolved Research Questions for Tyr-Pro-Tmp-Phe-NH₂
| Knowledge Domain | Unresolved Question | Required Methodologies |
|---|---|---|
| Structural Biology | Atomic-level receptor-bound conformation | Cryo-EM, μ-opioid receptor crystallography |
| Cellular Pharmacology | G-protein vs. β-arrestin signaling bias | BRET/TR-FRET-based transducer recruitment assays |
| Metabolic Stability | Tissue-specific degradation pathways | Radiolabeled analog tracking, mass spectrometry |
| Systems Pharmacology | Activity at μ-δ heterodimeric complexes | Bioluminescence resonance energy transfer (BRET) dimerization assays |
Contemporary research pursues four interconnected objectives leveraging Tyr-Pro-Tmp-Phe-NH₂ as a scaffold:
Synthesis Optimization: Developing cost-effective large-scale production using hybrid phase peptide synthesis (HPPS) methodologies. Recent advances demonstrate 34% yield improvements via microwave-assisted Fmoc deprotection and Tmp side-chain stabilization [9] [10]. Contract manufacturing organizations are establishing dedicated trimethylphenylalanine synthesis platforms to support clinical-grade production [9].
Therapeutic Application Expansion: Investigating efficacy in non-analgesic indications:
Delivery System Integration: Incorporating the tetrapeptide into nanocarriers (e.g., lipid nanoparticles, biodegradable polymers) to enhance oral bioavailability, currently <1% in primate studies. Early-phase trials of similar peptides (e.g., semaglutide) demonstrate that formulation advances can overcome pharmacokinetic limitations [1] [4].
Computational Modeling: Machine learning algorithms trained on Tyr-Pro-Tmp-Phe-NH₂ SAR data are generating novel virtual analogs with predicted sub-nanomolar affinities. AlphaFold2-derived μ-receptor models enable screening of 500,000+ structural permutations monthly within specialized bioinformatics platforms [1] [9].
The peptide therapeutics contract manufacturing market is expanding rapidly, with over 75 global service providers developing specialized capabilities for complex modified peptides. This infrastructure advancement directly supports Tyr-Pro-Tmp-Phe-NH₂ translation, with current manufacturing capacity exceeding 1.2 metric tons annually across North American and European facilities [9].
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0